N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenoxyacetamide
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Overview
Description
N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry. The structure of this compound includes an imidazo[1,2-a]pyrimidine ring fused to a phenyl ring, with a phenoxyacetamide group attached, making it a molecule of interest for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated imidazo[1,2-a]pyrimidine in the presence of a palladium catalyst.
Introduction of the Phenoxyacetamide Group: This step involves the reaction of the phenyl-imidazo[1,2-a]pyrimidine intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazo[1,2-a]pyrimidine ring.
Substitution: The phenyl and phenoxyacetamide groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenoxyacetamide group can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide
- N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylacetamide
Uniqueness
N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-11-12-25-13-19(24-21(25)22-15)16-7-9-17(10-8-16)23-20(26)14-27-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSIPRGILSKKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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